molecular formula C13H13FO2 B2582672 3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287298-20-6

3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2582672
CAS RN: 2287298-20-6
M. Wt: 220.243
InChI Key: YIPASYUKOJEAFI-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .


Synthesis Analysis

The synthesis of F-BCPs has been developed after more than 20 years of trials . The synthesis involves the use of triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo . This chemistry displays broad substrate scope and functional group tolerance .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclo[1.1.1]pentane core with a 3-fluoro-4-methylphenyl group and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of F-BCPs are characterized by triethylborane-initiated atom-transfer radical addition ring-opening . The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .


Physical And Chemical Properties Analysis

The physicochemical properties of F-BCPs have been studied . Fluorine atoms are often incorporated into organic molecules to fine-tune their physicochemical properties, adjust the acidity/basicity of the neighboring functional groups, and control the conformation .

Future Directions

The future directions in the research and development of F-BCPs could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry . The number of BCP-containing molecules is growing dramatically every year, indicating a promising future for these compounds .

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-2-3-9(4-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPASYUKOJEAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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